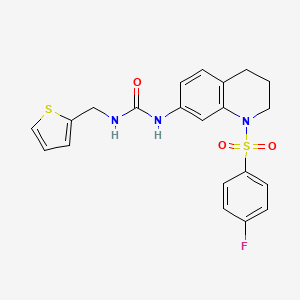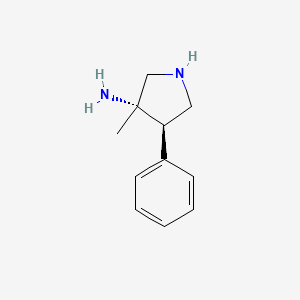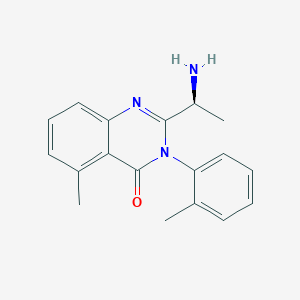
(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical often involves multistep reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization processes. Gabriele et al. (2006) described a synthesis pathway for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the intricate steps involved in creating compounds with similar structural features through tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, demonstrating a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis
Crystal structure and spectroscopic properties provide insights into the molecular configuration, including the presence of intramolecular hydrogen bonds and π–π stacking interactions that stabilize the molecular structure. Jiun-Wei Hu and Kew-Yu Chen (2015) elaborated on the synthesis and characterization of a structurally similar compound, highlighting the role of weak intramolecular C–H···O and C–H···N hydrogen bonds in the formation of stable molecular structures (Hu & Chen, 2015).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals have been explored through various studies. The compound's structure facilitates specific chemical reactions, including cycloreversions and interactions with nucleophilic reagents, leading to the formation of novel structures and potential applications in organic synthesis. The research by Czardybon et al. (2005) on cycloreversions exemplifies the compound's reactivity and the potential for generating new chemical entities (Czardybon, Warkentin, & Werstiuk, 2005).
Scientific Research Applications
Photodynamic Therapy and Photosensitization
Research has explored the synthesis and characterization of new compounds with potential applications in photodynamic therapy (PDT), a treatment that uses photosensitizing agents alongside light to produce reactive oxygen species to kill cancer cells, bacteria, or other pathogens. Compounds similar to "(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" have been found to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pyran Derivatives
Studies have also investigated reactions involving 3-oxo-2,3-dihydrobenzofuran with various alkyl compounds to afford pyran derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Mérour & Cossais, 1991).
Anticancer and Antimicrobial Properties
Compounds derived from or structurally similar to "this compound" have been isolated from natural sources such as fungi and have shown promising anticancer and antimicrobial activities. For example, a new isobenzofuranone showed cytotoxicity against certain cancer cell lines (Yang et al., 2013).
Tandem Catalytic Processes
Research on catalytic processes has demonstrated the synthesis of complex derivatives involving 2,3-dihydrobenzofuran structures, highlighting the potential of these compounds in the development of novel catalytic strategies for organic synthesis (Gabriele et al., 2006).
properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-16(26-20(23)21(2)3)10-9-15-18(22)17(25-19(12)15)11-13-5-7-14(24-4)8-6-13/h5-11H,1-4H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFAZQYAZHUTP-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)
![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)
![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)


![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)